molecular formula C9H18Cl2N2S B6181776 (2-aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride CAS No. 2613384-73-7

(2-aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride

Cat. No.: B6181776
CAS No.: 2613384-73-7
M. Wt: 257.2
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Description

(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride: is a chemical compound with the molecular formula C9H16N2S·2HCl and a molecular weight of 257.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Formation of 5-methylthiophene-2-carboxaldehyde: : This is achieved by the oxidation of 5-methylthiophene.

  • Reduction to 5-methylthiophen-2-ylmethanol: : The aldehyde group is reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

  • Formation of (5-methylthiophen-2-yl)methylamine: : The hydroxyl group is converted to an amine group using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).

  • Introduction of the aminoethyl group: : The amine group is then reacted with 2-aminoethyl chloride to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to increase yield and purity. This might include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove the chlorine atoms, resulting in the free base form.

  • Substitution: : The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Electrophiles like alkyl halides or acyl chlorides, often in the presence of a base.

Major Products Formed:

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : The free base form of the compound.

  • Substitution: : Various substituted amine derivatives.

Scientific Research Applications

(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride: can be compared to other similar compounds, such as:

  • 2-Aminoethyl(methyl)benzylamine dihydrochloride

  • 2-Aminoethyl(methyl)phenylmethylamine dihydrochloride

  • 2-Aminoethyl(methyl)pyridin-2-ylmethylamine dihydrochloride

Uniqueness: What sets this compound apart is its specific thiophene ring, which can impart unique chemical and biological properties compared to benzene or pyridine analogs.

Properties

CAS No.

2613384-73-7

Molecular Formula

C9H18Cl2N2S

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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